Synthetic Yield in One-Pot Reduction
In the optimized one-pot reduction methodology used for the synthesis of both Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH, the authors reported that both compounds were easily obtained in high yield and purity [1]. A later report specifies the yield of Fmoc-Sec(Trt)-OH from this process as 87% .
| Evidence Dimension | Isolated synthetic yield from bis-Fmoc-selenocystine precursor |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | Fmoc-Sec(Xan)-OH (exact yield not explicitly quantified in the primary study but described as 'high') |
| Quantified Difference | Not applicable; only quantitative target data is available. |
| Conditions | One-pot reduction using Zn powder and 3M HCl in diethyl ether, followed by trityl chloride coupling . |
Why This Matters
The quantitative 87% yield provides a verifiable benchmark for assessing the economic and practical efficiency of sourcing or synthesizing this specific building block.
- [1] Flemer, S. (2015). Fmoc-Sec(Xan)-OH: synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Journal of Peptide Science, 21(1), 53-59. https://doi.org/10.1002/psc.2723 View Source
